4-Bromoresorcinol vs. Resorcinol: Distinct Substrate Specificity in Bacterial Hydroxylase Systems
4-Bromoresorcinol functions as a substrate for orcinol hydroxylase from Pseudomonas putida 01, whereas the non-halogenated parent compound resorcinol exhibits a different kinetic and substrate recognition profile [1]. This differential enzymatic acceptance demonstrates that the 4-bromo substituent meaningfully alters molecular recognition by biological systems, which has implications for designing enzyme probes, biocatalytic transformations, or metabolites where halogenated aromatic substrates are required [1].
| Evidence Dimension | Substrate acceptance by orcinol hydroxylase (Pseudomonas putida 01) |
|---|---|
| Target Compound Data | Functions as a substrate for hydroxylation |
| Comparator Or Baseline | Resorcinol also functions as substrate; 4-methylresorcinol also functions as substrate; m-cresol, m-ethylphenol, 4-ethylresorcinol, and phloroglucinol do NOT function as substrates but act as effectors |
| Quantified Difference | Qualitative difference: 4-bromoresorcinol is in the substrate group; other substituted phenols are in the effector group |
| Conditions | Purified orcinol hydroxylase from Pseudomonas putida 01; in vitro enzymatic assay |
Why This Matters
This substrate-specific acceptance by a defined bacterial enzyme establishes 4-bromoresorcinol as a distinct molecular entity with unique biorecognition properties compared to structurally related phenols, relevant for designing biocatalytic processes or enzyme probes where specific halogenated aromatic substrates are required.
- [1] Ohta Y, Higgins I, Ribbons DW. Metabolism of resorcinylic compounds by bacteria. Purification and properties of orcinol hydroxylase from Pseudomonas putida 01. J Biol Chem. 1975;250(10):3814-3825. View Source
